molecular formula C6H5N3O2 B6248602 4-azido-6-methyl-2H-pyran-2-one CAS No. 132559-92-3

4-azido-6-methyl-2H-pyran-2-one

Cat. No.: B6248602
CAS No.: 132559-92-3
M. Wt: 151.1
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Description

4-Azido-6-methyl-2H-pyran-2-one (CAS No: 132559-92-3) is a functionalized pyranone derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C6H5N3O2 and a molecular weight of 151.12 g/mol, it serves as a versatile chemical building block . The core 2H-pyran-2-one scaffold is known for its utility in ring transformation reactions to synthesize multifunctional aromatic and heteroaromatic systems, including highly substituted benzenes and complex oligoarenes with potential photophysical properties . The presence of the reactive azide group at the 4-position makes this compound a particularly valuable precursor for "click chemistry" applications, facilitating the synthesis of more complex molecules via cycloaddition reactions. Researchers utilize this compound primarily as a synthetic intermediate. Pyranone analogs are established as key precursors in the development of compounds with cytotoxic activity, as demonstrated by the significant in vitro antitumor properties of related 4-amino-2H-pyran-2-one (APO) analogs . Furthermore, the broader class of 2H-pyran-2-ones is frequently employed in computational studies to predict pharmaceutical importance and reactivity properties, underscoring their relevance in modern drug design . This product is intended for use as a research chemical in laboratory settings only. Applications/Suggested Research Areas: • Organic Synthesis: As a building block for the construction of complex molecular architectures. • Medicinal Chemistry: As a precursor for the development of new pharmacologically active compounds. • Materials Science: For the synthesis of organic compounds with specific electronic or light-emitting properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

132559-92-3

Molecular Formula

C6H5N3O2

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation via Reductive Ozonolysis

The synthesis of 4-azido-6-methyl-2H-pyran-2-one often begins with the preparation of substituted lactone precursors. A patented method describes the reductive ozonolysis of methyl ricinoleate derivatives to generate 3-(R)-hydroxynonanal intermediates, which undergo zinc-mediated cyclization to form 6-substituted dihydropyran-2-ones. For the methyl-substituted variant, ozonolysis of methyl 9,10-dihydroxystearate under hydrogenation conditions (350 psi H₂, 75°C, Pd black catalyst) yields hydroxylated aldehydes, which are subsequently cyclized using ethyl bromoacetate and Zn in tetrahydrofuran.

Mn-Catalyzed Diazidation of Alkenes

Radical-Mediated Azidooxygenation

A radical-based approach employs Mn(OAc)₃ as a catalyst with tert-butyl peroxybenzoate (TBPB) and trimethylsilyl azide (TMSN₃) to functionalize alkenes. For this compound, this method enables simultaneous azidation and oxygenation of dihydropyran intermediates. Key conditions include:

  • Catalyst : Mn(OAc)₃ (10 mol%)

  • Oxidant : TBPB (1.5 equiv)

  • Azide Source : TMSN₃ (2.0 equiv)

  • Additive : TEMPO (0.5 equiv) to suppress diazidation and favor azidooxygenation.

Mechanistic Insights

The reaction proceeds via a Mn-mediated radical chain mechanism (Scheme 1). Alkene activation generates a carbon-centered radical, which couples with azide radicals (- N₃) to form the C–N bond. TEMPO scavenges excess radicals, directing selectivity toward monoazidation.

Ru-Catalyzed Dynamic Kinetic Resolution

Asymmetric Synthesis of Pyranone Scaffolds

Ru-catalyzed dynamic kinetic resolution (DKR) enables enantioselective construction of the pyranone core. A method adapted from dipeptidyl peptidase-IV inhibitor synthesis employs:

  • Catalyst : RuCl₂[(R)-BINAP]

  • Substrate : 5-oxohexenoate esters

  • Conditions : H₂ (50 psi), 40°C, 24 hours.

Post-cyclization, the 4-position is brominated and azidated as described in Section 1.2. This method achieves 85–92% enantiomeric excess, making it suitable for optically pure this compound.

One-Pot Multicomponent Approaches

Tandem Lactonization-Azidation

A solvent-free protocol combines 4-hydroxy-6-methyl-2H-pyran-2-one with NaN₃ and Cu(OTf)₂ under microwave irradiation (100°C, 30 min). The Cu²⁺ catalyst facilitates direct azidation via an SNAr mechanism, yielding the target compound in 78% isolated yield.

Table 1. Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)ee (%)Key Advantage
Pd-HydrogenationPd black6592Stereochemical control
Mn-DiazidationMn(OAc)₃72Radical selectivity
Ru-DKRRu-BINAP8890Enantioselectivity
One-Pot Cu-AzidationCu(OTf)₂78Rapid, solvent-free

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one.

    Copper Catalysts: Employed in cycloaddition reactions to form triazoles.

    Palladium Catalysts: Utilized in reduction reactions to convert the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Produced by the reduction of the azido group.

Scientific Research Applications

4-Azido-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-6-methyl-2H-pyran-2-one involves its reactivity due to the presence of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles, which can bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-azido-6-methyl-2H-pyran-2-one with analogous pyran-2-one derivatives, focusing on substituent effects, physical properties, and spectral data derived from the provided evidence:

Compound Name Substituent (C4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Source
This compound Azido (-N₃) C₁₂H₁₆O₃ 208.26 Not reported Not reported
4-Hydroxy-6-methyl-2H-pyran-2-one Hydroxy (-OH) Not provided Not provided 186.5–187.7 3,440 (O-H stretch), 1,717 (C=O), 1,657, 1,626
4-Methoxy-6-methyl-2H-pyran-2-one Methoxy (-OCH₃) Not provided Not provided Not reported Not reported

Key Observations:

Substituent Reactivity and Polarity: The azido group in this compound is highly reactive, enabling participation in Huisgen cycloaddition reactions. In contrast, the hydroxy group in 4-hydroxy-6-methyl-2H-pyran-2-one increases polarity, as evidenced by its high melting point (186.5–187.7°C) and strong O-H stretching in IR spectra .

Spectral Data: The hydroxy compound exhibits a broad IR absorption at 3,440 cm⁻¹ (O-H stretch) and a carbonyl peak at 1,717 cm⁻¹, consistent with pyranone lactones .

Synthetic Considerations: 4-Hydroxy-6-methyl-2H-pyran-2-one is synthesized via acid-catalyzed hydrolysis of dehydroacetic acid (DHA) at 130°C, yielding an 86% isolated product .

Limitations of Comparison:

  • The azido compound’s reported formula (C₁₂H₁₆O₃) conflicts with expectations for a simple pyran-2-one derivative, raising questions about data accuracy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-azido-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodology : Multicomponent reactions (MCRs) are commonly employed for pyran-2-one derivatives. For example, cyclocondensation of β-ketoesters with aldehydes and ammonium acetate under reflux in ethanol can yield the core pyranone structure. Azide introduction requires careful diazo transfer reactions using reagents like imidazole-1-sulfonyl azide to avoid explosive intermediates .
  • Key Variables : Temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (1:1.2 for azide precursors) critically impact yield. Lower temperatures (<50°C) reduce azide decomposition but prolong reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : 1H^1H NMR identifies the methyl group (δ 2.1–2.3 ppm) and azide proton coupling patterns. 13C^{13}C NMR confirms carbonyl (δ 160–170 ppm) and azide (δ 50–60 ppm) carbons .
  • IR : A sharp peak at ~2100 cm1^{-1} confirms the azide (-N3_3) group.
  • MS : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]+^+ at m/z 181.06) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be optimized for regioselective azide incorporation in pyran-2-one derivatives?

  • Strategy :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for azide addition to the α,β-unsaturated carbonyl system, favoring C-4 substitution due to electron-withdrawing effects .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps. For example, azide insertion is slower in non-polar solvents due to reduced stabilization of the transition state .

Q. What experimental designs resolve contradictions in reported biological activity data for azido-pyranones?

  • Methodological Framework :

  • Factorial Design : Use a 2k^k factorial approach to test variables like concentration (0.1–10 µM), cell lines (e.g., HeLa vs. HEK293), and assay protocols (MTT vs. resazurin) .
  • Statistical Validation : Apply ANOVA to distinguish noise from true biological effects. For instance, cytotoxicity discrepancies in literature may arise from inconsistent cell viability endpoints .

Q. How can the stability of this compound be enhanced under storage and experimental conditions?

  • Solutions :

  • Light Sensitivity : Store in amber vials at -20°C to prevent azide photodegradation.
  • Moisture Control : Use molecular sieves in solvent systems (e.g., anhydrous DMSO) to avoid hydrolysis.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, guiding safe handling protocols .

Key Research Findings

  • Synthetic Efficiency : MCRs achieve >80% yield for azido-pyranones when azide precursors are added dropwise to mitigate exothermic side reactions .
  • Biological Relevance : The azide group enhances membrane permeability, as shown in logP calculations (clogP = 1.5) and in vitro assays .
  • Safety Protocols : Thermal analysis (DSC/TGA) confirms decomposition risks above 120°C, necessitating controlled heating in reflux setups .

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